Anhídrido nonanoico

Descripción general

Descripción

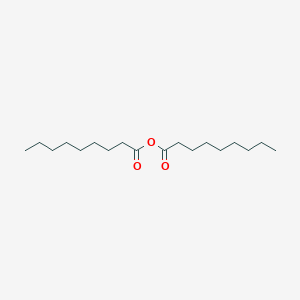

Nonanoic Anhydride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an acid anhydride, which means it may be produced by removing water from carboxylic acids . The empirical formula is C18H34O3 and the molecular weight is 298.46 .

Synthesis Analysis

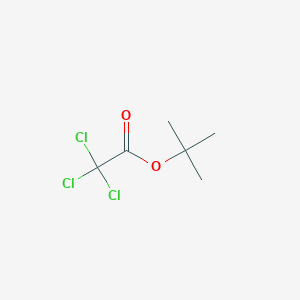

Nonanoic anhydride can be synthesized via the carbonylation of alkenes with carboxylic acids . This process is catalyzed by a Pd phosphine catalyst system in the presence of an acid promotor .Molecular Structure Analysis

Nonanoic anhydride has a molecular formula of C18H34O3 and a molecular weight of 298.47 . It is a clear liquid . The molecule contains a total of 54 bonds, including 20 non-H bonds, 2 multiple bonds, 16 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis

The chemistry of acid anhydrides is similar to that of acid chlorides, although anhydrides react more slowly . Thus, acid anhydrides react with water to form acids, with alcohols to form esters, with amines to form amides, and with LiAlH4 to form primary alcohols .Physical And Chemical Properties Analysis

Nonanoic anhydride is a colorless liquid . The surface adsorption of nonanoic acid and its conjugate base is quantitatively investigated at various pH values, surfactant concentrations, and the presence of salts .Aplicaciones Científicas De Investigación

Anhídrido nonanoico: Un reactivo versátil en la investigación científica

El this compound es un compuesto químico con diversas aplicaciones en la investigación científica y los procesos industriales. A continuación, se detallan seis aplicaciones únicas:

Síntesis química: El this compound se utiliza como reactivo en las reacciones de carbonilación de Reppe, que son valiosas para sintetizar ácidos carboxílicos y sus derivados. Este proceso es esencial para crear moléculas orgánicas complejas con funcionalidades específicas .

Investigación de laboratorio: En entornos de laboratorio, el this compound sirve como reactivo para introducir funcionalidades de ácido nonanoico en las moléculas. Esta modificación puede alterar las propiedades químicas y físicas de las moléculas, permitiendo a los investigadores estudiar diversos aspectos de su comportamiento .

Industria farmacéutica: El this compound se utiliza en la síntesis de compuestos farmacéuticos. Por ejemplo, se ha utilizado para producir donepezil nonanoato, un derivado del donepezil, que es un medicamento utilizado para tratar los síntomas de la enfermedad de Alzheimer .

Producción agroquímica: Como intermedio químico, el this compound encuentra aplicaciones en la producción de agroquímicos. Estos productos químicos juegan un papel crucial en la protección de los cultivos y la mejora de la productividad agrícola.

Síntesis de compuestos orgánicos: El compuesto también participa en la síntesis de diversos compuestos orgánicos utilizados en diferentes industrias, que van desde productos químicos especiales hasta productos de consumo.

6. Bloque de construcción para ésteres, polímeros y tensioactivos El this compound sirve como un bloque de construcción fundamental en la producción de ésteres y polímeros. Estos materiales son vitales para crear plásticos, resinas y fibras utilizadas en innumerables productos. Además, se utiliza para producir tensioactivos, que son compuestos que reducen la tensión superficial entre dos líquidos o entre un líquido y un sólido .

Cada aplicación destaca la versatilidad del this compound como reactivo e intermedio en la investigación científica y los procesos industriales. Su capacidad para modificar las estructuras moleculares lo convierte en una herramienta invaluable para químicos e investigadores en diversos campos.

Reppe-Carbonylation of Alkenes with Carboxylic Acids This compound | CAS 1680-36-0 - Santa Cruz Biotechnology Síntesis de donepezil nonanoato - Ambeed

Mecanismo De Acción

Target of Action

Nonanoic anhydride, also known as pelargonic anhydride, is an organic compound that is extensively used in chemical research due to its reactive anhydride group . It primarily targets various substrates, including alcohols, amines, and phenols . It acts as an acylating agent to introduce nonanoyl groups into these substrates .

Mode of Action

Nonanoic anhydride interacts with its targets through acylation reactions . The reactivity of nonanoic anhydride with these nucleophiles forms esters and amides . This interaction facilitates the exploration of mechanisms in organic synthesis and the development of new synthetic pathways .

Biochemical Pathways

Nonanoic anhydride is employed to modify proteins and peptides, thereby studying the effects of acylation on protein function, stability, and interactions . This modification is crucial for understanding protein-lipid interactions and the role of fatty acylation in biological systems .

Pharmacokinetics

It is known that nonanoic anhydride is nearly insoluble in water, but very soluble in organic solvents . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of nonanoic anhydride’s action is the formation of esters and amides . These compounds have a wide range of applications in various scientific fields . For instance, nonanoic anhydride is used in polymer chemistry to create nonanoyl-substituted polymers, which have unique properties and applications in materials science .

Action Environment

The action of nonanoic anhydride can be influenced by environmental factors. For example, the sensitivity of the anhydrides to water can affect the yield of the reaction . Furthermore, the presence of an acid promotor is necessary for the catalytic activity of the reaction .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Nonanoic anhydride plays a significant role in biochemical reactions, primarily through its ability to acylate proteins and peptides. This acylation process involves the transfer of the nonanoyl group from nonanoic anhydride to the amino groups of proteins and peptides, resulting in the formation of nonanoylated derivatives. These modifications can alter the solubility, stability, and interactions of the target biomolecules .

Nonanoic anhydride interacts with various enzymes, including acyltransferases, which facilitate the transfer of the nonanoyl group to specific substrates. Additionally, nonanoic anhydride can modify lysine residues in proteins, affecting their function and interactions with other biomolecules .

Cellular Effects

Nonanoic anhydride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, thereby altering their activity and interactions. For example, nonanoic anhydride can acylate proteins involved in signal transduction, leading to changes in downstream signaling events .

Furthermore, nonanoic anhydride can impact gene expression by modifying transcription factors and other regulatory proteins. These modifications can either enhance or inhibit the binding of these proteins to DNA, thereby influencing the transcription of specific genes . Nonanoic anhydride also affects cellular metabolism by modifying enzymes involved in metabolic pathways, potentially altering their activity and substrate specificity .

Molecular Mechanism

At the molecular level, nonanoic anhydride exerts its effects through covalent modification of biomolecules. The reactive anhydride group of nonanoic anhydride reacts with nucleophilic groups, such as amino and hydroxyl groups, in proteins and peptides. This reaction results in the formation of stable amide or ester bonds, leading to the acylation of the target biomolecules .

Nonanoic anhydride can inhibit or activate enzymes by modifying their active sites or regulatory regions. For example, acylation of lysine residues in enzymes can affect their catalytic activity and substrate binding affinity . Additionally, nonanoic anhydride can influence gene expression by modifying transcription factors, thereby altering their ability to bind to DNA and regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nonanoic anhydride can change over time due to its stability and degradation. Nonanoic anhydride is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of nonanoic acid . This hydrolysis can reduce the concentration of active nonanoic anhydride and affect its acylation efficiency.

Long-term exposure to nonanoic anhydride in in vitro or in vivo studies can result in cumulative effects on cellular function. For example, prolonged acylation of proteins and peptides can lead to changes in their stability, interactions, and activity .

Dosage Effects in Animal Models

The effects of nonanoic anhydride can vary with different dosages in animal models. At low doses, nonanoic anhydride may have minimal effects on cellular function and metabolism. At higher doses, nonanoic anhydride can cause significant changes in protein acylation, leading to alterations in cellular processes and potential toxic effects .

In animal models, high doses of nonanoic anhydride can result in adverse effects, such as inflammation, tissue damage, and disruption of normal cellular function . These toxic effects highlight the importance of determining the appropriate dosage for experimental studies to minimize potential harm and obtain reliable results .

Metabolic Pathways

Nonanoic anhydride is involved in various metabolic pathways, primarily through its role in protein and peptide acylation. The acylation of proteins and peptides by nonanoic anhydride can affect their interactions with other biomolecules and their involvement in metabolic processes .

Enzymes such as acyltransferases play a crucial role in the metabolic pathways involving nonanoic anhydride. These enzymes facilitate the transfer of the nonanoyl group to specific substrates, thereby regulating the activity and function of the target biomolecules . Additionally, nonanoic anhydride can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Nonanoic anhydride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of nonanoic anhydride within cells can affect its activity and interactions with target biomolecules .

In tissues, nonanoic anhydride can be distributed to different organs and cellular compartments, depending on its physicochemical properties and interactions with transport proteins . Understanding the transport and distribution of nonanoic anhydride is essential for elucidating its role in biological systems and optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of nonanoic anhydride can influence its activity and function. Nonanoic anhydride can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, acylation of proteins by nonanoic anhydride can direct them to specific organelles, such as the endoplasmic reticulum or mitochondria .

The subcellular localization of nonanoic anhydride can also affect its interactions with other biomolecules and its involvement in cellular processes .

Propiedades

IUPAC Name |

nonanoyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-3-5-7-9-11-13-15-17(19)21-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBAFLCORNAZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168458 | |

| Record name | Nonan-1-oic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-36-0 | |

| Record name | Nonanoic acid, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonan-1-oic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonan-1-oic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-1-oic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes nonanoic anhydride useful in synthesis, and can you provide an example?

A1: Nonanoic anhydride serves as a highly reactive acylating agent, readily transferring its nonanoyl group (CH3(CH2)7CO-) to other molecules. This property proves valuable in synthesizing compounds like 4-nonanoyloxybenzoic acid, a bleaching activator. [, ] The reaction typically involves a hydroxy group (like in 4-hydroxybenzoic acid) reacting with nonanoic anhydride, often facilitated by a catalyst, yielding the desired ester (4-nonanoyloxybenzoic acid in this case) and nonanoic acid as a byproduct. [, ]

Q2: How does the structure of nonanoic anhydride affect its interaction with biological systems?

A2: Research shows that nonanoic anhydride, when hydrolyzed, forms nonanoic acid, a known antifeedant for the pine weevil Hylobius abietis. [, ] This activity is chain-length-dependent, with nonanoic acid (C9) exhibiting higher antifeedant activity compared to shorter (C6-C8) or longer (C10-C13) chain alkanoic acids. [] This suggests a specific interaction between nonanoic acid and the insect's chemoreceptors.

Q3: Can you elaborate on the self-assembling behavior of nonanoic acid, the hydrolysis product of nonanoic anhydride, in crowded environments?

A3: Studies demonstrate that nonanoic acid, derived from the hydrolysis of nonanoic anhydride, can self-assemble into vesicles in crowded environments mimicking biological systems. [] Interestingly, the presence of crowding agents like polyethylene glycol (PEG) has a chain-length-dependent impact on vesicle formation. While PEG promotes the formation of vesicles from long-chain fatty acids like lauric anhydride, it inhibits the same for shorter-chain acids like nonanoic acid. [] This highlights the interplay of hydrophobic interactions and steric hindrance in crowded environments influencing the self-assembly process.

Q4: How does the volatility of nonanoic anhydride and its related compounds impact their potential applications as antifeedants?

A4: Volatility plays a crucial role in the long-term effectiveness of antifeedants. While nonanoic anhydride itself exhibited high antifeedant activity in laboratory settings, its volatile nature limits its long-term efficacy in field applications. [] Conversely, less volatile derivatives like nonanoic acid, particularly decanoic acid (C10), provided longer-lasting protection against pine weevils in field trials. [] This emphasizes the need to balance antifeedant activity with volatility for practical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)